
2-Chloroallylzinc chloride, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroallylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of 2-Chloroallylzinc chloride in tetrahydrofuran, a solvent known for its ability to dissolve a wide range of organic compounds. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroallylzinc chloride can be synthesized through the reaction of 2-chloroallyl chloride with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving zinc powder in tetrahydrofuran.
- Adding 2-chloroallyl chloride to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2-Chloroallylzinc chloride is complete.
Industrial Production Methods
In an industrial setting, the production of 2-Chloroallylzinc chloride involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of high-purity reagents and solvents, along with precise temperature and atmosphere control, is essential to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroallylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2-Chloroallylzinc chloride depend on the specific reaction conditions and reagents used. For example:
- Substitution reactions can yield various substituted allyl compounds.
- Addition reactions can produce organozinc intermediates that can be further transformed into alcohols, ketones, or other functional groups.
- Coupling reactions typically result in the formation of new carbon-carbon bonds, leading to complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Chloroallylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Research: It can be used to modify biomolecules and study their interactions and functions.
Industrial Applications: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Chloroallylzinc chloride exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Chloroallylzinc chloride can be compared with other organozinc compounds, such as:
Diethylzinc: Used in similar reactions but with different reactivity and selectivity.
Phenylzinc chloride: Another organozinc compound with distinct properties and applications.
Zinc chloride: A simpler zinc compound used in various chemical processes but lacking the organic functionality of 2-Chloroallylzinc chloride.
The uniqueness of 2-Chloroallylzinc chloride lies in its specific reactivity and the ability to form carbon-zinc bonds, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C3H4Cl2Zn |
|---|---|
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2-chloroprop-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C3H4Cl.ClH.Zn/c1-3(2)4;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FDPXLVWSTQEZHO-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C(=C)Cl.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)


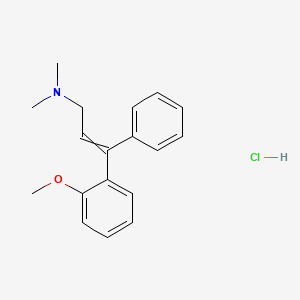
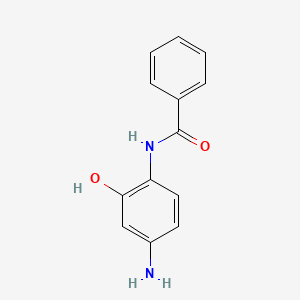
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
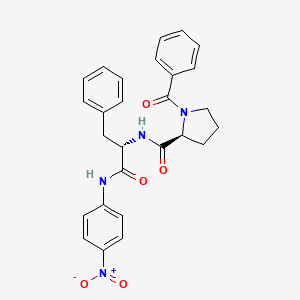
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13729642.png)
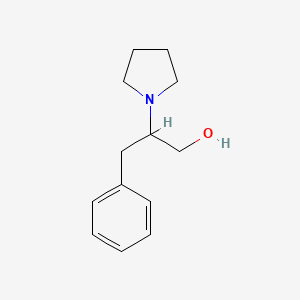
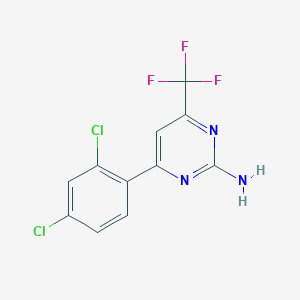
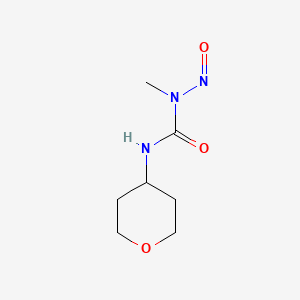
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
